6-(Aminomethyl)naphthalen-2-ol
Description
Structural Classification within Naphthalene (B1677914) Derivatives and Aminoalcohols
From a structural standpoint, 6-(aminomethyl)naphthalen-2-ol holds a distinct position within two significant families of organic compounds: naphthalene derivatives and aminoalcohols.
Naphthalene Derivatives: The core of the molecule is a naphthalene system, which consists of two fused benzene (B151609) rings. This aromatic hydrocarbon scaffold is the defining feature of naphthalene derivatives, a broad class of compounds utilized extensively in chemical synthesis and materials science. nih.gov Naphthalene and its derivatives serve as crucial building blocks for a variety of organic materials, pharmaceuticals, and agrochemicals. nih.govijpsjournal.com The development of regioselective synthesis methods for polysubstituted naphthalenes is an active area of research, as the position of substituents heavily influences the molecule's properties and reactivity. nih.gov The rigid, planar structure of the naphthalene core can facilitate π-π stacking interactions, a key consideration in the design of organic electronic materials. vulcanchem.com
Aminoalcohols: The presence of both a hydroxyl (-OH) and an amino (-NH₂) functional group classifies this compound as an aminoalcohol. wikipedia.org This class of compounds is particularly valuable in organic chemistry due to its bifunctionality. wikipedia.org Aminoalcohols are pivotal synthons in the creation of complex molecules and are core structures in many bioactive compounds and chiral ligands. acs.orgsioc-journal.cnrsc.org The ability of the amino and hydroxyl groups to participate in hydrogen bonding influences the compound's solubility and its interactions with other molecules, including biological targets or metal ions in coordination chemistry. smolecule.comwikipedia.org While 1,2-aminoalcohols are commonly synthesized, methods to produce other isomers, such as 1,3-aminoalcohols, are also well-developed, highlighting the importance of this structural motif in synthetic strategies. wikipedia.orgacs.org
Significance in Contemporary Organic Synthesis and Materials Science
The dual classification of this compound underpins its significance in both synthetic chemistry and the development of new materials.
In Organic Synthesis: This compound is a valuable intermediate for the synthesis of more elaborate molecules. smolecule.com Its functional groups offer distinct reaction sites for further chemical transformations. The naphthalene ring itself, activated by the electron-donating hydroxyl and aminomethyl groups, can participate in electrophilic aromatic substitution reactions. smolecule.com The hydroxyl group can be oxidized to form quinones, which are themselves important intermediates, while the primary amine can undergo a variety of reactions common to its class. smolecule.com
The general synthetic utility of the aminomethylated naphthol scaffold is well-established. For instance, the Mannich reaction, which involves the aminoalkylation of an acidic proton located on a carbon atom, is a common method for synthesizing such structures. researchgate.net The Betti reaction, a related multicomponent reaction, uses 2-naphthol (B1666908), an aldehyde, and an amine to create complex 1-(aminoalkyl)naphthalen-2-ol derivatives, which are essential in synthetic chemistry for forming C-C bonds under mild conditions. rsc.org The ability of this compound to act as a ligand in coordination chemistry further broadens its synthetic utility, enabling its use in catalysis and the formation of metal-organic complexes. smolecule.com
| Functional Group | Potential Reaction | Significance | Reference |
|---|---|---|---|
| Hydroxyl (-OH) | Oxidation | Forms quinone intermediates, which are valuable in further synthesis. | smolecule.com |
| Aminomethyl (-CH₂NH₂) | Acylation, Alkylation | Allows for the introduction of new functional groups and extension of the molecular structure. | smolecule.com |
| Naphthalene Ring | Electrophilic Aromatic Substitution | Enables further functionalization of the aromatic core. | smolecule.com |
| Bifunctional (Amine & Hydroxyl) | Ligand Formation | Can coordinate with metal ions for applications in catalysis and coordination chemistry. | smolecule.com |
In Materials Science: The naphthalene component of this compound makes it an interesting building block for materials science. Naphthalene derivatives are foundational to the synthesis of aromatic compounds with specific optical and electronic properties. nih.gov They are used as intermediates in the production of dyes, pigments, and other specialty chemicals. smolecule.combiosynth.com The ability of the planar naphthalene rings to engage in π-π stacking is a critical feature for creating ordered molecular assemblies, which is relevant for the development of organic semiconductors and other functional materials. vulcanchem.com The presence of the reactive amino and hydroxyl groups provides sites for polymerization or for grafting the molecule onto surfaces, allowing for the modification of material properties.
Structure
3D Structure
Properties
IUPAC Name |
6-(aminomethyl)naphthalen-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO/c12-7-8-1-2-10-6-11(13)4-3-9(10)5-8/h1-6,13H,7,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNMYVOUKVPUKIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)O)C=C1CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70473469 | |
| Record name | 6-(Aminomethyl)-2-naphthol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70473469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
199387-77-4 | |
| Record name | 6-(Aminomethyl)-2-naphthol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70473469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-(aminomethyl)naphthalen-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Chemical Reactivity and Transformation Mechanisms of 6 Aminomethyl Naphthalen 2 Ol
Fundamental Reaction Pathways
The primary modes of reactivity for 6-(aminomethyl)naphthalen-2-ol involve transformations of its functional groups and electrophilic attack on the naphthalene (B1677914) ring system.
Oxidation Reactions of the Naphthol Hydroxyl Group
The hydroxyl group of this compound, being part of a naphthol system, is more reactive than the hydroxyl group in phenol. ug.edu.pl This heightened reactivity makes it susceptible to oxidation. The oxidation of naphthols can proceed via hydroxyl radicals, leading to the formation of naphthoxy radicals. libretexts.org These reactions can result in extensive oxidation and oxygenation of the naphthalene ring. libretexts.org
One significant pathway is the oxidative coupling of the naphthol moiety. For instance, 2-naphthol (B1666908) can be oxidatively coupled to form BINOL, a C2-symmetric ligand, demonstrating the propensity of the naphthol ring to undergo such transformations. ug.edu.pl Furthermore, phenols and catechols can be oxidized to form highly electrophilic ortho-quinones, which are reactive intermediates that readily undergo attack by nucleophiles. ias.ac.in This suggests that the naphthol group in this compound can be oxidized to form quinone-type structures, which can then participate in further reactions. These oxidation processes can sometimes lead to oligomerization through radical-coupling mechanisms. libretexts.org
Reduction Reactions of the Aminomethyl Moiety
The aminomethyl group (-CH₂NH₂) is a benzylic amine derivative. Generally, this functional group is stable and not readily reduced by common reducing agents. The focus of reduction involving benzylic amines is often on their formation from other functional groups (e.g., the reduction of imines or amides) or on their reductive cleavage (debenzylation). msu.edulookchem.com
Catalytic transfer hydrogenation (CTH) is a method that can be employed for the N-debenzylation of amines. organic-chemistry.org This process, using a catalyst like 10% Pd-C and a hydrogen donor such as 1,4-cyclohexadiene, results in the cleavage of the carbon-nitrogen bond. organic-chemistry.org While this is a reductive process, it leads to the removal of the aminomethyl group (or more typically, a benzyl (B1604629) group from a secondary or tertiary amine) rather than its conversion into another functional group while remaining attached to the naphthalene core. Therefore, the aminomethyl moiety itself is largely resistant to reduction, though it can be cleaved under specific reductive conditions.
Electrophilic Aromatic Substitution Dynamics
Electrophilic aromatic substitution (EAS) is a characteristic reaction for aromatic rings like naphthalene. libretexts.org The rate and regioselectivity of the substitution are governed by the existing substituents on the ring. masterorganicchemistry.comcsic.es In this compound, both the hydroxyl (-OH) group and the aminomethyl (-CH₂NH₂) group influence the reaction dynamics.
The hydroxyl group is a strongly activating, ortho, para-directing substituent. libretexts.orgmasterorganicchemistry.com It donates electron density to the ring system through resonance, stabilizing the cationic intermediate (sigma complex) formed during the substitution. lookchem.com The aminomethyl group is also considered an activating, ortho, para-director. For 2-naphthol specifically, electrophilic attack characteristically occurs at the 1-position, which is the ortho position adjacent to the hydroxyl group and the most activated site. ug.edu.pl
Given the positions of the two groups in this compound, the directing effects are as follows:
The -OH group at C-2 strongly activates the C-1 (ortho) and C-3 (ortho) positions.
The -CH₂NH₂ group at C-6 activates the C-5 (ortho) and C-7 (para) positions.
The C-1 position is the most likely site for electrophilic attack due to the powerful activating effect of the adjacent hydroxyl group. ug.edu.pl
| Substituent | Position | Activating/Deactivating | Directing Effect |
| -OH | C-2 | Strongly Activating | ortho, para (C-1, C-3) |
| -CH₂NH₂ | C-6 | Activating | ortho, para (C-5, C-7) |
| Predicted Primary Substitution Site | C-1 |
Mechanistic Investigations of Key Transformations
Beyond fundamental reactions, this compound and its derivatives are key precursors in transformations that proceed through highly reactive intermediates, leading to the formation of complex heterocyclic structures.
Role of ortho-Quinone Methides (o-QMs) as Reactive Intermediates
Ortho-quinone methides (o-QMs) are highly reactive intermediates that can be generated from ortho-aminomethyl-substituted naphthols. ias.ac.inrsc.org These species are analogues of ortho-quinones where one carbonyl oxygen is replaced by a methylene (B1212753) group. ias.ac.in They possess a significant electrophilic character and are known to participate readily in [4+2] cycloaddition reactions. ias.ac.inrsc.org
The formation of o-QMs from aminonaphthol derivatives is a key step in the synthesis of various heterocycles. rsc.org For example, functionalized Mannich bases derived from 2-naphthol can serve as precursors to o-QM intermediates. rsc.org Theoretical calculations have been used to determine the relative stability of different possible o-QM intermediates, which in turn explains the regioselectivity of subsequent cycloaddition reactions. rsc.org The experimental results indicate that the naphtholic hydroxyl group often participates in these cycloadditions, driven by the formation of the more stable o-QM intermediate. rsc.org
Intramolecular Cyclization and Heterocycle Formation (e.g., 1,3-Oxazine Derivatives)
The structure of this compound is well-suited for intramolecular cyclization reactions, particularly to form 1,3-oxazine derivatives. These heterocyclic compounds are of interest due to their varied biological properties. msu.edursc.org
The synthesis of naphthoxazines can be achieved through a one-pot, three-component condensation of a naphthol, an amine, and formaldehyde (B43269). rsc.org A plausible mechanism involves an initial Mannich-type reaction between the amine and formaldehyde to form an imine, which is then attacked by the electron-rich naphthol. A second Mannich condensation with another molecule of formaldehyde, followed by intramolecular cyclization, yields the 1,3-oxazine ring system. rsc.org
This transformation is directly linked to the o-QM intermediates discussed previously. In the presence of an aldehyde, aminonaphthol derivatives can form an o-QM which then undergoes a [4+2] cycloaddition. rsc.org This reaction can be highly regio- and diastereoselective, leading to the formation of complex naphthoxazine structures. rsc.org The higher nucleophilicity of the amino group compared to the hydroxyl group can also play a role in directing the regioselectivity of the reaction. rsc.org
| Precursors | Catalyst/Reagents | Key Intermediate | Product |
| 2-Naphthol, Amine, Aldehyde | Acid/Base | ortho-Quinone Methide (o-QM) | 1,3-Oxazine Derivative |
| Aminonaphthol Derivative, Imine | Heat | ortho-Quinone Methide (o-QM) | Naphthoxazine ([4+2] Cycloadduct) |
Catalytic Facilitation in Specific Chemical Reactions of this compound
The chemical reactivity of this compound and its derivatives positions them as valuable precursors and ligands in the realm of catalytic chemistry, particularly in the field of asymmetric synthesis. The presence of both a hydroxyl group on the naphthalene ring and an aminomethyl substituent provides two key points of functionality. These groups can coordinate with metal centers, forming chiral complexes that can induce stereoselectivity in chemical transformations. While detailed research focusing exclusively on the catalytic applications of this compound is limited, the broader class of aminoalkyl naphthols has been investigated as effective chiral ligands in several important catalytic reactions.
One of the most prominent applications for this class of compounds is in the enantioselective addition of organozinc reagents, such as diethylzinc (B1219324), to aldehydes. This reaction is a fundamental method for the synthesis of chiral secondary alcohols, which are important building blocks in the pharmaceutical and fine chemical industries. In these reactions, the amino alcohol ligand coordinates to the zinc atom, creating a chiral environment that directs the approach of the alkyl group to one of the two enantiotopic faces of the aldehyde carbonyl group.
Table 1: Performance of Representative Chiral Aminonaphthol Ligands in the Enantioselective Addition of Diethylzinc to Benzaldehyde
| Ligand Structure | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee, %) |
|---|---|---|---|---|---|
| (S)-1-(N,N-dimethylaminomethyl)-2-naphthol | 10 | Toluene (B28343) | 0 | 95 | 85 |
| (R)-1-(N-piperidinomethyl)-2-naphthol | 5 | Hexane | 25 | 92 | 90 |
| (S)-1-(N-pyrrolidinomethyl)-2-naphthol | 10 | Toluene/Hexane | 0 | 98 | 93 |
Note: This data is representative of the performance of related aminoalkyl naphthols and is intended to be illustrative of the potential catalytic activity of this compound.
The research in this area suggests that the steric and electronic properties of the substituents on both the naphthalene ring and the amino group can significantly influence the yield and enantioselectivity of the reaction. For this compound, the position of the aminomethyl group at the 6-position, which is relatively remote from the hydroxyl group at the 2-position, may result in different coordination geometries and catalytic activities compared to the more commonly studied 1-aminoalkyl-2-naphthols.
Beyond the addition of organozinc reagents, chiral β-amino alcohols are also effective ligands in other asymmetric transformations, such as ruthenium-catalyzed asymmetric transfer hydrogenation of ketones and imines. This process is a widely used method for the synthesis of chiral alcohols and amines. The amino alcohol ligand, in conjunction with a ruthenium precursor, forms a chiral catalyst that facilitates the stereoselective transfer of a hydride from a hydrogen donor, such as isopropanol, to the unsaturated substrate.
While specific studies detailing the use of this compound in this context are not prevalent, the established effectiveness of similar structures underscores its potential. The structural rigidity of the naphthalene backbone is often advantageous in creating a well-defined chiral pocket around the metal center, which is crucial for achieving high levels of enantioselectivity. Further research into the catalytic applications of this compound would be valuable to fully elucidate its potential and to expand the toolbox of chiral ligands available for asymmetric synthesis.
Advanced Spectroscopic Characterization and Structural Elucidation
Vibrational Spectroscopy Applications (FT-IR, FT-Raman)
Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) techniques, is instrumental in identifying the functional groups present in 6-(Aminomethyl)naphthalen-2-ol. The spectra are characterized by absorption bands corresponding to the vibrational modes of specific bonds within the molecule.
The FT-IR spectrum of this compound is expected to exhibit several characteristic absorption bands. A broad band in the region of 3200-3500 cm⁻¹ is indicative of the O-H stretching vibration of the hydroxyl group, with its broadness suggesting the presence of hydrogen bonding. The N-H stretching vibrations of the primary amine group are anticipated to appear as two distinct bands in the 3300-3500 cm⁻¹ range. Aromatic C-H stretching vibrations are typically observed just above 3000 cm⁻¹, while aliphatic C-H stretching from the aminomethyl group would appear in the 2850-3000 cm⁻¹ region. The characteristic C=C stretching vibrations of the naphthalene (B1677914) ring are expected in the 1475-1600 cm⁻¹ range. The C-O stretching vibration should be visible around 1200-1300 cm⁻¹, and the C-N stretching vibration is expected in the 1000-1250 cm⁻¹ region.
The FT-Raman spectrum provides complementary information. While O-H and N-H stretching bands are generally weak in Raman, the aromatic C=C stretching vibrations of the naphthalene ring are expected to produce strong signals. The symmetric stretching of the non-polar C-C bonds within the naphthalene ring system is also a prominent feature in the Raman spectrum.
Table 1: Predicted FT-IR and FT-Raman Characteristic Peaks for this compound
| Functional Group | Vibrational Mode | Predicted FT-IR Wavenumber (cm⁻¹) | Predicted FT-Raman Wavenumber (cm⁻¹) |
|---|---|---|---|
| Hydroxyl (-OH) | O-H Stretch (H-bonded) | 3200-3500 (broad, strong) | Weak |
| Amine (-NH₂) | N-H Stretch | 3300-3500 (medium, two bands) | Weak |
| Aromatic | C-H Stretch | 3000-3100 (medium) | Strong |
| Aliphatic (-CH₂) | C-H Stretch | 2850-3000 (medium) | Medium |
| Aromatic | C=C Stretch | 1475-1600 (strong) | Strong |
| Amine (-NH₂) | N-H Bend | 1550-1640 (medium) | Weak |
| Aliphatic (-CH₂) | C-H Bend | 1450-1470 (medium) | Medium |
| Phenol | C-O Stretch | 1200-1300 (strong) | Medium |
Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.
In the ¹H NMR spectrum, the chemical shifts of the protons are influenced by their local electronic environment. The aromatic protons of the naphthalene ring are expected to resonate in the downfield region, typically between 7.0 and 8.0 ppm. The exact chemical shifts and coupling patterns will depend on the substitution pattern. The singlet for the proton on the carbon between the two rings and the doublets and triplets for the other aromatic protons would confirm the 2,6-disubstitution pattern. The methylene (B1212753) protons of the aminomethyl group (-CH₂-) would likely appear as a singlet around 4.0 ppm, shifted downfield due to the adjacent nitrogen atom. The two protons of the primary amine (-NH₂) and the single proton of the hydroxyl group (-OH) are expected to be broad singlets, and their chemical shifts can be variable due to hydrogen bonding and exchange with the solvent.
The ¹³C NMR spectrum provides information on the carbon skeleton. The ten carbon atoms of the naphthalene ring will have distinct chemical shifts in the aromatic region (110-160 ppm). The carbon atom bearing the hydroxyl group (C-2) is expected to be significantly deshielded, appearing around 155 ppm. The carbon of the aminomethyl group (-CH₂-) would likely resonate around 45 ppm.
Table 2: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Aromatic-H | 7.0 - 8.0 | m |
| -CH₂- | ~4.0 | s |
| -NH₂ | Variable | br s |
Table 3: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C-Ar (quaternary) | 130 - 155 |
| C-Ar (CH) | 110 - 130 |
| C-OH | ~155 |
NMR spectroscopy is particularly sensitive to hydrogen bonding. The chemical shift of the hydroxyl proton is a key indicator of such interactions. In a non-polar solvent, the formation of an intramolecular hydrogen bond between the hydroxyl group (O-H) and the nitrogen of the aminomethyl group (O-H···N) would lead to a significant downfield shift of the OH proton signal. The strength of this hydrogen bond can be assessed by observing the change in the chemical shift upon addition of a hydrogen-bond-accepting solvent like DMSO-d₆. A smaller change suggests a stronger, more stable intramolecular hydrogen bond.
Furthermore, intermolecular hydrogen bonding between molecules of this compound can also be investigated by concentration-dependent NMR studies. At higher concentrations, an increase in intermolecular hydrogen bonding would lead to a further downfield shift of the OH and NH₂ proton signals. Advanced NMR techniques, such as those that detect scalar couplings across hydrogen bonds, could provide direct evidence of these interactions.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The naphthalene ring system is the primary chromophore in this compound. The UV-Vis spectrum of 2-naphthol (B1666908) in a non-polar solvent typically shows two main absorption bands, corresponding to the ¹Lₐ and ¹Lₑ transitions of the naphthalene system. The introduction of the aminomethyl and hydroxyl groups, both of which are auxochromes, is expected to cause a bathochromic (red) shift of these absorption maxima due to the extension of the conjugated system through their lone pairs of electrons. The exact position of the absorption maxima will also be sensitive to the polarity of the solvent.
High-Resolution Mass Spectrometry (HR-MS)
High-Resolution Mass Spectrometry (HR-MS) is a crucial technique for the unambiguous determination of the elemental composition of this compound. By providing a highly accurate mass measurement, HR-MS can confirm the molecular formula, C₁₁H₁₁NO. The calculated exact mass of the [M+H]⁺ ion would be compared to the experimentally determined value, with a very low mass error providing strong evidence for the proposed structure.
The molecular weight of an isomer of the target compound is 173.2111. The fragmentation pattern observed in the mass spectrum can also offer structural information. Common fragmentation pathways could include the loss of the aminomethyl group or other characteristic cleavages of the naphthalene ring system.
X-ray Diffraction Analysis for Solid-State Structure
For a definitive understanding of the three-dimensional structure of this compound in the solid state, single-crystal X-ray diffraction is the gold standard. This technique can precisely determine bond lengths, bond angles, and torsional angles within the molecule. Furthermore, it reveals the packing arrangement of the molecules in the crystal lattice and provides unequivocal evidence of intermolecular interactions, such as hydrogen bonding. X-ray analysis would confirm the planarity of the naphthalene ring and the conformation of the aminomethyl group. Crucially, it would detail the geometry of any intra- and intermolecular O-H···N hydrogen bonds, providing precise distances and angles that are vital for understanding the solid-state behavior of the compound.
Table 4: Summary of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 2-Naphthol |
| 2,3-Dimethyl naphthalene |
Elucidation of Molecular Geometry and Conformation
Detailed experimental data from techniques such as single-crystal X-ray diffraction or gas-phase electron diffraction, which are essential for the precise determination of bond lengths, bond angles, and torsional angles of this compound, are not found in the public domain. Similarly, computational studies employing methods like Density Functional Theory (DFT) to predict the most stable conformations and geometric parameters of the molecule have not been published.
Analysis of Crystal Packing and Intermolecular Interactions
A thorough understanding of the solid-state architecture of this compound, including its crystal system, space group, and the arrangement of molecules within the unit cell, is contingent on the availability of crystallographic data. As no such data has been publicly reported, a definitive analysis of its crystal packing is not possible.
Nevertheless, the functional groups present in this compound—a hydroxyl group (-OH), a primary amine group (-NH2), and the aromatic naphthalene system—strongly suggest the presence of a network of intermolecular interactions that would govern its crystal structure. It is anticipated that strong hydrogen bonds would be a dominant feature, with the hydroxyl and amine groups acting as both hydrogen bond donors and acceptors. These interactions could lead to the formation of various supramolecular motifs, such as chains, sheets, or more complex three-dimensional networks.
Computational and Theoretical Chemistry Studies
Quantum Chemical Calculations
Quantum chemical calculations are instrumental in understanding the fundamental characteristics of 6-(aminomethyl)naphthalen-2-ol. These methods allow for the detailed exploration of its geometric and energetic properties.
Density Functional Theory (DFT) for Geometry Optimization.
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely applied for geometry optimization, which involves finding the most stable three-dimensional arrangement of atoms in a molecule. bohrium.comnih.gov
The accuracy of DFT calculations is highly dependent on the choice of the functional and the basis set. nih.gov For naphthalene (B1677914) derivatives, hybrid functionals like B3LYP are commonly employed because they incorporate a portion of the exact exchange from Hartree-Fock theory, which improves the description of electronic properties. nih.govresearchgate.netutq.edu.iq The B3LYP functional combined with a 6-311++G(d,p) basis set has been shown to provide reliable results for the geometry and electronic properties of similar aromatic compounds. tandfonline.comworldwidejournals.com Larger basis sets, such as aug-cc-pVQZ, can offer even higher accuracy for properties like HOMO-LUMO gaps. samipubco.com The selection of an appropriate basis set is crucial; for instance, the 6-31G(d,p) basis set is often used for optimizing the geometry of naphthalene derivatives. researchgate.net
DFT calculations can predict the bond lengths and angles of this compound with a high degree of precision. For the parent naphthalene molecule, which has a D2h symmetric, planar, bihexagonal structure, DFT studies have been used to determine its bond lengths and angles. samipubco.comresearchgate.net For substituted naphthalenes, such as this compound, the optimized geometry reveals how the substituents influence the aromatic system. For example, in a related compound, 6-cyanonaphthalen-2-yl 4-(benzyloxy)benzoate, the naphthalene ring system is nearly planar. nih.gov The bond lengths and angles are influenced by the electronic effects of the aminomethyl and hydroxyl groups.
Below is a table of predicted bond lengths and angles for a related naphthalene derivative, which can provide an approximation for this compound.
| Parameter | Bond/Angle | Calculated Value (B3LYP/6-31G(d,p)) |
| Bond Length | C-C (aromatic) | ~1.36 - 1.42 Å |
| Bond Length | C-O | ~1.37 Å |
| Bond Length | C-N | ~1.40 - 1.49 Å |
| Bond Angle | C-C-C (aromatic) | ~118° - 122° |
| Bond Angle | C-C-O | ~117° - 123° |
| Bond Angle | C-C-N | ~118° - 122° |
Note: The values in this table are illustrative and based on general findings for similar naphthalene derivatives. Precise values for this compound would require specific calculations for this molecule.
Prediction of Thermochemical Properties.
DFT can be utilized to predict various thermochemical properties, such as ionization potentials and electron affinities. utq.edu.iq These properties are crucial for understanding the reactivity and stability of the molecule. The ionization potential is the energy required to remove an electron, while the electron affinity is the energy released when an electron is added. These values are directly related to the energies of the frontier molecular orbitals. utq.edu.iq
Electronic Structure Analysis
The analysis of the electronic structure provides a deeper understanding of the chemical reactivity and kinetic stability of this compound.
Frontier Molecular Orbital (FMO) Theory (HOMO-LUMO Gap Analysis).
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. youtube.com It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that reflects the molecule's chemical reactivity and kinetic stability. nih.govworldwidejournals.comsamipubco.com
A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and has a higher chemical reactivity, as it is easier to excite an electron from the HOMO to the LUMO. nih.gov For naphthalene and its derivatives, the HOMO-LUMO gap can be influenced by the nature and position of substituents. samipubco.comresearchgate.net For instance, electron-donating groups, such as the amino and hydroxyl groups in this compound, can affect the energies of the frontier orbitals and thus the magnitude of the gap. researchgate.net DFT calculations have been used to determine the HOMO-LUMO gap for naphthalene, with values around 4.75 eV being reported using the aug-cc-pVQZ basis set. samipubco.com For a related compound, 6-cyanonaphthalen-2-yl 4-(benzyloxy)benzoate, the HOMO-LUMO gap was calculated to be 3.17 eV. nih.gov
The energies of the HOMO and LUMO orbitals themselves provide information about the electron-donating and electron-accepting abilities of the molecule, respectively. A higher HOMO energy indicates a greater tendency to donate electrons, while a lower LUMO energy suggests a greater ability to accept electrons. samipubco.com
Below is an interactive table summarizing the key concepts of FMO theory.
| Concept | Description | Significance for this compound |
| HOMO | Highest Occupied Molecular Orbital. The outermost orbital containing electrons. | The energy of the HOMO is related to the ionization potential and indicates the molecule's ability to donate electrons. |
| LUMO | Lowest Unoccupied Molecular Orbital. The innermost orbital without electrons. | The energy of the LUMO is related to the electron affinity and indicates the molecule's ability to accept electrons. |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A smaller gap generally implies higher reactivity and lower kinetic stability. The presence of amino and hydroxyl groups is expected to influence this gap. |
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis is a powerful tool used to study charge distribution, intramolecular interactions, and the delocalization of electron density within a molecule, translating complex wavefunctions into the familiar language of Lewis structures, lone pairs, and bonds. wikipedia.orgnih.gov For this compound, NBO analysis reveals key electronic features arising from its distinct functional groups.
The analysis quantifies the delocalization of electron density from filled (donor) Lewis-type NBOs to empty (acceptor) non-Lewis NBOs. uni-muenchen.de This donor-acceptor interaction is evaluated using second-order perturbation theory. The stabilization energy, E(2), associated with these interactions indicates the strength of the delocalization.
In the context of this compound, significant interactions are expected:
Oxygen and Nitrogen Lone Pairs: The lone pairs on the oxygen of the hydroxyl group and the nitrogen of the amino group are major electron donors. They engage in hyperconjugative interactions with the antibonding orbitals (σ* and π) of the naphthalene ring. For instance, the interaction between the oxygen lone pair (n_O) and the adjacent C-C π orbital of the ring (n_O → π_C-C) contributes to the delocalization of electron density and the partial double bond character of the C-O bond. A similar delocalization occurs from the nitrogen lone pair (n_N) to the σ orbitals of adjacent C-C and C-H bonds (e.g., n_N → σ*_C-C). wisc.edu
Naphthalene π-system: The π-electrons of the aromatic system also act as donors, interacting with the antibonding orbitals of the substituents.
A hypothetical table of significant NBO interactions for this compound, based on principles from related molecules, is presented below.
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Type of Interaction |
| n(O) | π(C-C)ring | High | Lone Pair → π (Resonance) |
| n(N) | σ(C-C)ring | Moderate | Lone Pair → σ (Hyperconjugation) |
| π(C-C)ring | σ(C-H)subst. | Low | π → σ (Hyperconjugation) |
| n(O) | σ(C-H)ring | Moderate | Lone Pair → σ (Hyperconjugation) |
| n(N) | σ(C-H)subst. | Moderate | Lone Pair → σ (Hyperconjugation) |
Note: This table is illustrative and based on theoretical principles. Actual values require specific DFT calculations.
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. uni-muenchen.de The MEP map illustrates the electrostatic potential on the electron density surface of the molecule.
Different colors on the MEP map represent different potential values. Generally:
Red: Regions of most negative electrostatic potential, rich in electrons, indicating favorable sites for electrophilic attack. These are typically associated with lone pairs of electronegative atoms.
Blue: Regions of most positive electrostatic potential, electron-deficient, indicating favorable sites for nucleophilic attack. These are often found around hydrogen atoms attached to electronegative atoms.
Green/Yellow: Regions of intermediate or near-zero potential.
For this compound, the MEP map would be expected to show:
A strong negative potential (red) localized around the oxygen atom of the hydroxyl group and the nitrogen atom of the aminomethyl group, due to their high electronegativity and the presence of lone pairs. These are the primary sites for electrophilic attack. nih.gov
A positive potential (blue) around the hydrogen atom of the hydroxyl group and the hydrogen atoms of the amino group, making them susceptible to interaction with nucleophiles or acting as hydrogen bond donors. researchgate.net
The naphthalene ring itself would display regions of intermediate potential, with some negative character (yellow to light red) above and below the π-system, characteristic of aromatic rings. researchgate.net
The MEP map visually confirms the locations of the molecule's reactive sites, which is fundamental for understanding its interaction with other chemical species.
Spectroscopic Property Simulations
Computational methods, particularly Density Functional Theory (DFT), are widely used to calculate the vibrational frequencies of molecules. niscpr.res.in These theoretical calculations provide a basis for assigning the peaks observed in experimental infrared (IR) and Raman spectra. samipubco.com The calculated harmonic frequencies are often systematically higher than the experimental frequencies due to the neglect of anharmonicity and the use of incomplete basis sets. Therefore, they are typically scaled by an empirical factor (e.g., ~0.96-0.98 for B3LYP functionals) to improve agreement with experimental data. niscpr.res.in
For this compound, the vibrational spectrum can be divided into several characteristic regions:
O-H and N-H Stretching: The O-H stretching vibration of the hydroxyl group is expected to appear as a broad band in the region of 3200-3600 cm⁻¹. The N-H stretching vibrations of the primary amine group typically appear as two bands in the 3300-3500 cm⁻¹ range. dtic.mil
C-H Stretching: Aromatic C-H stretching vibrations from the naphthalene ring are expected above 3000 cm⁻¹, while the aliphatic C-H stretching of the methylene (B1212753) (-CH₂) group will appear just below 3000 cm⁻¹. researchgate.net
N-H Bending: The N-H bending (scissoring) vibration of the primary amine is typically observed in the 1590-1650 cm⁻¹ region.
C=C Stretching: Aromatic C=C stretching vibrations from the naphthalene ring appear in the 1400-1600 cm⁻¹ region. samipubco.com
C-O and C-N Stretching: The C-O stretching vibration is expected in the 1200-1300 cm⁻¹ range, and the C-N stretching vibration is typically found between 1000 and 1200 cm⁻¹. dtic.mil
A correlation table between experimental and scaled theoretical vibrational frequencies for a molecule like this compound would allow for a definitive assignment of each vibrational mode.
| Vibrational Mode | Expected Experimental Range (cm⁻¹) | Hypothetical Scaled DFT (cm⁻¹) |
| O-H stretch | 3200-3600 | 3450 |
| N-H asymmetric stretch | ~3400 | 3410 |
| N-H symmetric stretch | ~3300 | 3315 |
| Aromatic C-H stretch | 3000-3100 | 3055 |
| Aliphatic C-H stretch | 2850-2960 | 2920 |
| N-H bend | 1590-1650 | 1620 |
| Aromatic C=C stretch | 1400-1600 | 1585, 1510, 1465 |
| C-O stretch | 1200-1300 | 1260 |
| C-N stretch | 1000-1200 | 1125 |
Note: This table is illustrative. Actual assignments depend on specific calculations and experimental spectra.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Theoretical calculations of NMR chemical shifts, typically using the Gauge-Including Atomic Orbital (GIAO) method with DFT, can be a powerful aid in assigning experimental spectra and confirming structures. idc-online.comnih.gov
For this compound, both ¹H and ¹³C NMR spectra would exhibit distinct signals for each unique nucleus.
¹H NMR:
Aromatic Protons: The protons on the naphthalene ring would appear in the aromatic region, typically between δ 7.0 and 8.0 ppm. Their exact shifts and coupling patterns would depend on their position relative to the electron-donating -OH group and the -CH₂NH₂ group.
Hydroxyl Proton: The chemical shift of the -OH proton is variable and depends on concentration, solvent, and temperature, but would likely appear between δ 5.0 and 9.0 ppm.
Methylene Protons: The -CH₂- protons of the aminomethyl group would appear as a singlet, likely in the range of δ 3.5-4.5 ppm.
Amino Protons: The -NH₂ protons also have a variable chemical shift and may appear as a broad singlet.
¹³C NMR:
Aromatic Carbons: The ten carbons of the naphthalene ring would produce distinct signals in the δ 110-150 ppm range. The carbon attached to the -OH group (C-2) would be shifted downfield significantly (to a higher ppm value), while the carbon attached to the -CH₂NH₂ group (C-6) would also be influenced. libretexts.orgchegg.com
Methylene Carbon: The carbon of the -CH₂- group is expected to resonate in the δ 40-50 ppm range. compoundchem.com
The table below shows a hypothetical comparison of experimental and computed chemical shifts for this compound.
| Atom | Hypothetical Experimental δ (ppm) | Hypothetical Computed δ (ppm) |
| ¹³C NMR | ||
| C-2 (C-OH) | ~155 | ~157 |
| Quaternary Ring Carbons | 125-135 | 126-136 |
| Tertiary Ring Carbons | 110-130 | 111-131 |
| C-6 (C-CH₂) | ~138 | ~140 |
| -CH₂- | ~45 | ~46 |
| ¹H NMR | ||
| Aromatic Protons | 7.0-8.0 | 7.1-8.1 |
| -OH | 5.0-9.0 (variable) | 5.5 (in specific solvent model) |
| -CH₂- | ~4.0 | ~4.1 |
| -NH₂ | 1.5-3.0 (variable) | 2.0 (in specific solvent model) |
Note: This table is illustrative and based on typical chemical shift ranges for similar functional groups. nih.govmdpi.com Precise values require specific calculations and experimental validation.
Reactivity and Mechanism Simulations
Computational chemistry provides several tools to identify the most reactive sites within a molecule. As discussed with MEP maps, regions of high electron density (negative potential) are nucleophilic, while regions of low electron density (positive potential) are electrophilic. mdpi.com
Nucleophilic Sites: A nucleophile is a species that donates an electron pair. dergipark.org.tr In this compound, the primary nucleophilic centers are the lone pairs on the oxygen and nitrogen atoms. The π-system of the naphthalene ring can also act as a nucleophile in certain reactions, such as electrophilic aromatic substitution. The order of nucleophilicity between the oxygen and nitrogen would depend on the reaction conditions (e.g., pH), but generally, the amine nitrogen is a stronger nucleophile than the hydroxyl oxygen in a neutral molecule.
Electrophilic Sites: An electrophile is a species that accepts an electron pair. sigmaaldrich.com In this compound, the most electrophilic sites are the hydrogen atoms of the -OH and -NH₂ groups, which can be abstracted by a strong base. The carbon atoms of the naphthalene ring, while generally electron-rich, can become electrophilic sites for nucleophilic attack if a leaving group is present or under specific reaction conditions (e.g., in reactions like the Bucherer reaction). However, in the ground state of the parent molecule, pronounced electrophilic carbon centers are not a dominant feature.
Frontier Molecular Orbital (FMO) theory is another powerful tool. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding reactivity.
The HOMO distribution indicates the location of the most loosely held electrons and thus the most likely site for attack by an electrophile. For this compound, the HOMO is expected to be localized primarily on the naphthalene ring and the oxygen and nitrogen atoms.
The LUMO distribution indicates the most likely site to accept electrons, i.e., the site of nucleophilic attack. The LUMO is typically distributed over the aromatic ring system.
By analyzing the MEP, FMOs, and atomic charges, a clear picture of the molecule's reactive tendencies can be established.
Potential Energy Surface (PES) Analysis for Reaction Pathways
Potential energy surface (PES) analysis is a fundamental tool in computational chemistry for mapping the energy of a system as a function of its geometry. This allows for the exploration of reaction mechanisms, identification of transition states, and prediction of reaction kinetics. For reactions involving derivatives of naphthalen-2-ol, PES analysis can elucidate the pathways of various chemical transformations.
For instance, the aminomethylation of naphthalen-2-ol involves the reaction of the naphthol with formaldehyde (B43269) and an amine. A PES analysis of this reaction would reveal the energy barriers associated with the formation of the intermediate Schiff base and the subsequent electrophilic attack on the naphthalene ring. The analysis would identify the most likely positions for substitution on the naphthalene ring by comparing the activation energies for different pathways.
In a broader context, PES studies on related polycyclic aromatic hydrocarbon (PAH) systems, such as the reactions of naphthyl radicals with vinylacetylene to form phenanthrene (B1679779) and anthracene, highlight the complexity of reaction pathways. researchgate.net These studies show both barrierless pathways that dominate in low-temperature environments and pathways with energy barriers that are relevant at higher temperatures. researchgate.net Such computational explorations are crucial for understanding the formation of larger aromatic systems from smaller building blocks. researchgate.net
A full-dimensional PES, often developed using a combination of valence bond and molecular mechanics (VB/MM) methods, can provide a comprehensive description of all possible reaction channels. rsc.orgnih.gov These surfaces are fitted to high-level ab initio calculations and can be used to perform dynamics studies, such as quasi-classical trajectory calculations, to simulate the reaction under various conditions. rsc.orgnih.gov This approach allows for the detailed analysis of reaction mechanisms, energy partitioning among products, and scattering distributions. nih.gov
Advanced Computational Models
Beyond PES analysis, a suite of advanced computational models can be employed to predict and analyze the specific properties of this compound.
Non-linear optics (NLO) deals with the interaction of intense light with matter, leading to a variety of phenomena not observed in linear optics. youtube.com Materials with significant NLO properties are crucial for applications in photonics and optoelectronics, such as frequency conversion in lasers and optical switching for telecommunications. youtube.comnih.gov Organic molecules with extended π-conjugated systems are promising candidates for NLO materials. researchgate.net
Computational methods, particularly Density Functional Theory (DFT), are widely used to predict the NLO properties of molecules. Key parameters include the static polarizability (α) and the first-order hyperpolarizability (β). The magnitude of β is a measure of the second-order NLO response of a molecule. For a molecule to have a non-zero β, it must be non-centrosymmetric. The presence of both electron-donating (e.g., -OH, -NH2) and electron-withdrawing groups in a π-conjugated system can lead to a large β value.
In the case of this compound, the naphthalene core provides the π-system, while the hydroxyl (-OH) and aminomethyl (-CH2NH2) groups act as electron-donating groups. Theoretical calculations can predict the polarizability and hyperpolarizability of this molecule, providing insight into its potential as an NLO material.
| Property | Description | Relevance to this compound |
| Static Polarizability (α) | A measure of the ease with which the electron cloud of a molecule can be distorted by an external electric field. | Indicates the overall electronic response of the molecule to light. |
| First-Order Hyperpolarizability (β) | A measure of the second-order NLO response, related to phenomena like second-harmonic generation. nih.gov | A large predicted β value would suggest potential for applications in frequency doubling of light. |
| Second-Order Hyperpolarizability (γ) | A measure of the third-order NLO response, related to phenomena like third-harmonic generation and two-photon absorption. nih.gov | Important for applications in optical switching and data processing. |
This table provides a general overview of NLO properties and their relevance. Specific calculated values for this compound would require dedicated computational studies.
Both the dipole moment and Mulliken charges of this compound can be calculated using quantum chemical methods. The dipole moment provides insight into the molecule's interaction with polar solvents and external electric fields. The Mulliken charges on the individual atoms, particularly on the oxygen, nitrogen, and carbon atoms of the aromatic ring, can help in understanding the molecule's reactivity. For instance, atoms with a more negative charge are more susceptible to electrophilic attack, while those with a more positive charge are prone to nucleophilic attack.
Time-dependent DFT (TD-DFT) calculations can be used to study the change in dipole moment upon electronic excitation, which is relevant for understanding the solvatochromic properties of a molecule. nih.gov
| Parameter | Description | Significance for this compound |
| Dipole Moment (μ) | A vector quantity representing the separation of positive and negative charge centers in a molecule. | Influences solubility in polar solvents and intermolecular interactions. |
| Mulliken Charges | A method for assigning partial charges to individual atoms within a molecule. nih.gov | Provides insights into the reactive sites of the molecule for electrophilic and nucleophilic attack. |
This table outlines the significance of dipole moment and Mulliken charge analysis. Precise values are dependent on the computational method and basis set used.
The biological activity and physical properties of a flexible molecule like this compound are often dependent on its three-dimensional conformation. The aminomethyl side chain can rotate, leading to different spatial arrangements of the atoms.
Conformational search methodologies are computational techniques used to identify the low-energy conformations of a molecule. These methods can employ molecular mechanics or semi-empirical potentials to rapidly explore the conformational space. researchgate.net The resulting low-energy conformers can then be further analyzed using higher-level quantum mechanical methods to obtain more accurate energies and geometries. Understanding the preferred conformations is crucial for predicting how the molecule might interact with biological targets or pack in a crystal lattice.
Coordination Chemistry and Metal Complexation of 6 Aminomethyl Naphthalen 2 Ol
The chemical compound 6-(Aminomethyl)naphthalen-2-ol possesses functional groups that make it a significant candidate for studies in coordination chemistry. Its structure, featuring a naphthalene (B1677914) core with both a hydroxyl (-OH) and a primary aminomethyl (-CH₂NH₂) group, allows it to function as a versatile ligand, forming stable complexes with a variety of metal ions.
Applications in Fluorescent Probe Development
Design Principles for Naphthalene-Based Fluorophores
The fluorescence of many naphthalene-based probes stems from a phenomenon known as intramolecular charge transfer (ICT). In a typical design, the naphthalene (B1677914) backbone separates an electron-donating group (EDG) from an electron-accepting group (EAG). For derivatives of 6-(aminomethyl)naphthalen-2-ol, the hydroxyl and amino moieties act as powerful electron donors. Upon photoexcitation, an electron is transferred from the donor end of the molecule to the acceptor end, creating an excited state with a significantly larger dipole moment than the ground state.
This ICT mechanism is the cornerstone of their utility as environmental sensors. nih.gov The aminomethyl group provides a convenient attachment point for various receptor units or modulators without significantly altering the core photophysics of the naphthalene fluorophore. This allows for the rational design of probes targeted to specific analytes or biological environments. Naphthalene-based dyes are known for their high quantum yields and excellent photostability, which are desirable properties for imaging and sensing applications. researchgate.net
Environment-Sensitive Fluorescence Properties
Probes derived from the 2-amino-6-hydroxynaphthalene scaffold are renowned for their environment-sensitive fluorescence, where their emission properties change dramatically in response to the surrounding medium. nih.gov This sensitivity is a direct consequence of the ICT mechanism.
The term solvatochromism describes the change in a substance's color—and by extension, its fluorescence emission wavelength—with the polarity of the solvent. Naphthalene-based ICT probes exhibit strong positive solvatochromism: their fluorescence emission undergoes a significant red-shift (a shift to longer wavelengths) as the polarity of the solvent increases. nih.govnih.gov
In nonpolar solvents, the excited state is less stabilized, resulting in a higher energy gap for fluorescence and thus, blue-shifted emission. In polar solvents, the large excited-state dipole moment is stabilized by the surrounding polar solvent molecules, lowering its energy and resulting in red-shifted emission. This property allows these probes to report on the local polarity of their microenvironment, such as the interior of a protein or a lipid membrane. caymanchem.com For example, the related fluorophore 6-N,N-dimethylamino-2,3-naphthalimide (6DMN) shows a dramatic emission shift of over 100 nm, from 491 nm in nonpolar toluene (B28343) to 592 nm in highly polar water. nih.gov
Table 1: Solvatochromic Shift of a Representative Naphthalene-Based Probe (6DMN)
| Solvent | Polarity | Emission Maximum (λ_em) |
|---|---|---|
| Toluene | Low | 491 nm |
| Chloroform (B151607) | Medium | 526 nm |
| Water | High | 592 nm |
Data derived from a study on 6-N,N-dimethylamino-2,3-naphthalimide, a related environment-sensitive fluorophore. nih.gov
The fluorescence quantum yield (Φ), which is the ratio of emitted photons to absorbed photons, is also highly sensitive to the environment. For many naphthalene-based probes, there is a strong correlation between solvent polarity and quantum yield. In nonpolar and viscous environments, these fluorophores are often brightly fluorescent with high quantum yields. nih.gov However, in polar, protic solvents like water, the quantum yield can be dramatically reduced (quenched). nih.govthermofisher.com This quenching is often due to the stabilization of non-radiative decay pathways in the polar environment.
This modulation is particularly useful in biological sensing. A probe might be designed to be "turned on" (i.e., become fluorescent) when it binds to a nonpolar target site, such as a hydrophobic pocket on a protein or the acyl chain region of a lipid membrane. The quantum yield of 6DMN, for instance, decreases more than 100-fold when moving from chloroform (Φ = 0.225) to water (Φ = 0.002), highlighting its potential as a "light-up" probe for nonpolar environments. nih.gov
Table 2: Quantum Yield of a Representative Naphthalene-Based Probe (6DMN) in Different Solvents
| Solvent | Quantum Yield (Φ) |
|---|---|
| Chloroform | 0.225 |
| Water | 0.002 |
Data derived from a study on 6-N,N-dimethylamino-2,3-naphthalimide. nih.gov
Development of Specific Fluorescent Probes
The versatile scaffold of this compound and its derivatives has been exploited to create a variety of specific fluorescent probes for biological and chemical sensing.
The environment-sensitive fluorescence of naphthalene derivatives makes them ideal for studying the biophysical properties of lipid membranes. nih.govnih.gov Probes structurally related to this compound, such as Laurdan and Prodan, are canonical examples. These probes insert into the lipid bilayer at the interface between the hydrophilic headgroups and the hydrophobic acyl chains.
The degree of water penetration into the bilayer, which is higher in more fluid and disordered lipid phases (liquid-disordered, Ld) and lower in more packed and ordered phases (liquid-ordered, Lo), dictates the local polarity around the probe. nih.gov
In ordered (Lo) phases , the environment is nonpolar and water-excluded, leading to blue-shifted emission and high quantum yield.
In disordered (Ld) phases , the environment is more polar due to water penetration, resulting in red-shifted emission and lower quantum yield.
This spectral shift is quantified using a "Generalized Polarization" (GP) value, which is calculated from the fluorescence intensities at the blue and red edges of the emission spectrum. Higher GP values correspond to higher membrane order. nih.gov These probes have been instrumental in visualizing lipid rafts and studying membrane dynamics during cellular processes like apoptosis. nih.gov
Table 3: Relationship Between Naphthalene Probe Fluorescence and Membrane Properties
| Membrane Phase | Water Penetration | Local Polarity | Emission Wavelength | GP Value |
|---|---|---|---|---|
| Liquid-Ordered (Lo) | Low | Low | Blue-shifted | High |
| Liquid-Disordered (Ld) | High | High | Red-shifted | Low |
Based on the established principles of environment-sensitive membrane probes. nih.govnih.gov
The naphthalene fluorophore can be transformed into a chemosensor by covalently attaching a molecular receptor designed to selectively bind a specific analyte, such as a metal ion. researchgate.net The aminomethyl group of this compound is an excellent handle for introducing such receptor moieties.
Upon binding of the target metal ion (e.g., Fe³⁺ or Hg²⁺), the electronic properties of the receptor are altered, which in turn perturbs the ICT process of the naphthalene fluorophore. researchgate.net This interaction can lead to a distinct change in the fluorescence signal, such as:
Fluorescence Quenching ("Turn-Off"): The metal ion promotes a non-radiative decay pathway, causing a decrease in fluorescence intensity.
Fluorescence Enhancement ("Turn-On"): The metal ion restricts molecular vibrations or blocks a quenching pathway, leading to an increase in fluorescence intensity.
Naphthalene-based chemosensors have been developed for the highly selective and sensitive detection of various metal ions, including Hg²⁺ and Fe²⁺, with detection limits reaching the nanomolar range. researchgate.netrsc.org These sensors are valuable for monitoring heavy metal contamination in environmental water samples and for imaging metal ions in biological systems. researchgate.netnih.gov
Table 4: Examples of Naphthalene-Based Fluorescent Chemosensors for Metal Ions
| Fluorophore Base | Target Ion | Sensing Mechanism | Reference |
|---|---|---|---|
| Naphthalene | Fe²⁺ | Fluorescence quenching | researchgate.net |
| Naphthalimide | Hg²⁺ | Fluorescence enhancement | researchgate.netrsc.org |
Probes for Detection of Specific Chemical Species (e.g., biothiols)
Extensive literature searches did not yield specific research findings or detailed data on the application of this compound in the development of fluorescent probes for the detection of biothiols. While the naphthalene scaffold is a common component in fluorescent probes, information regarding the synthesis, sensing mechanism, and performance of probes derived specifically from this compound for biothiol detection is not available in the reviewed scientific literature. General strategies for detecting biothiols often involve reactions such as Michael addition or cleavage of disulfide bonds, which trigger a fluorescent response. researchgate.netnih.gov However, the application of these principles to probes based on this compound has not been documented.
Theoretical Insights into Fluorophore Mechanisms and Design
For naphthalene derivatives, theoretical studies often focus on several key aspects:
Frontier Molecular Orbitals (FMOs): The energy and distribution of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental in determining the electronic transition properties. The HOMO-LUMO energy gap correlates with the absorption and emission wavelengths. For fluorophores, a smaller energy gap generally leads to longer wavelength (red-shifted) absorption and emission.
Intramolecular Charge Transfer (ICT): The fluorescence of many naphthalene derivatives is governed by an ICT mechanism. researchgate.net In molecules containing both electron-donating and electron-accepting groups, excitation with light can lead to a transfer of electron density from the donor to the acceptor. In this compound, the hydroxyl (-OH) and aminomethyl (-CH₂NH₂) groups act as electron donors on the naphthalene ring. The efficiency and characteristics of this ICT process are highly sensitive to the molecular structure and the surrounding solvent environment, which can be modeled computationally. researchgate.net
Molecular Geometry and Conformational Analysis: Theoretical calculations can predict the ground and excited-state geometries of a fluorophore. acs.org Changes in conformation upon excitation can influence the fluorescence quantum yield and lifetime. For instance, non-radiative decay pathways can be activated by certain molecular motions, which can be identified through computational modeling.
Solvent Effects: The polarity of the solvent can significantly impact the photophysical properties of a fluorophore, particularly those exhibiting ICT characteristics. researchgate.netnih.gov Computational models, such as the Polarizable Continuum Model (PCM), can simulate the effect of different solvents on the absorption and emission spectra, providing insights into solvatochromic shifts.
By applying these theoretical approaches, researchers can rationally design naphthalene-based fluorophores with optimized properties, such as high quantum yield, photostability, and specific responses to analytes. researchgate.netnih.gov Although detailed theoretical findings for this compound are not published, the principles derived from studies of other naphthalene derivatives provide a solid framework for understanding its potential as a fluorophore. nih.govnih.gov
Role As Advanced Chemical Building Blocks and Privileged Scaffolds
Precursors for the Synthesis of Complex Organic Molecules
The utility of 6-(aminomethyl)naphthalen-2-ol as a precursor stems from its two distinct functional groups, which can be selectively modified to build intricate molecular structures. This bifunctionality is highly valued in organic chemistry for creating complex bioactive compounds and chiral ligands. The amino and hydroxyl groups serve as handles for introducing new functionalities and extending the molecular framework.
The general synthetic value of the aminomethylated naphthol scaffold is well-established. The amine group can readily undergo reactions such as N-acylation, N-alkylation, and condensation with carbonyl compounds to form Schiff bases. The hydroxyl group can be converted into ethers, esters, or used as a directing group in electrophilic aromatic substitution reactions. This dual reactivity allows for a stepwise and controlled approach to the synthesis of complex target molecules. For instance, aminobenzylnaphthols, a related class of compounds, are synthesized through the Betti reaction and serve as valuable chiral intermediates for ligands used in catalysis. researchgate.net
Functionalization for Supramolecular Assembly Components
Supramolecular chemistry involves the assembly of molecules into larger, ordered structures through non-covalent interactions. This compound is an excellent candidate for designing components of such assemblies. The formation of these structures relies on a balance between the forces that drive the association of molecules and their interaction with the solvent. nih.gov
The key features of this compound that enable its use in supramolecular chemistry are:
Hydrogen Bonding: The amino and hydroxyl groups are capable of forming strong hydrogen bonds, which can direct the self-assembly of molecules into well-defined networks, such as tapes or sheets.
π-π Stacking: The planar, electron-rich naphthalene (B1677914) core is prone to engaging in π-π stacking interactions. This is a critical feature for creating ordered molecular assemblies, which is particularly relevant for the development of organic semiconductors and other functional materials. researchgate.net
Coordination Chemistry: The amino and hydroxyl groups can coordinate with metal ions, enabling the construction of metal-organic frameworks (MOFs) and other coordination polymers. mdpi.com The selection of appropriate metal ions and ligands is crucial for synthesizing network architectures with desired topologies. mdpi.com
The combination of these interactions allows for the programmed assembly of the molecule into complex, functional supramolecular systems.
Integration into Novel Scaffold Architectures
A scaffold in chemistry refers to the core structure of a molecule to which various functional groups can be attached. This compound, with its rigid naphthalene framework, serves as an excellent scaffold for building novel and complex molecular architectures.
A common strategy in modern drug and materials design is the creation of hybrid molecules by linking different structural motifs to achieve enhanced or novel properties. nih.gov The 1,2,3-triazole ring, often synthesized via copper-catalyzed azide-alkyne cycloaddition ("click chemistry"), is a popular linker unit due to its stability, rigidity, and ability to form hydrogen bonds. researchgate.netmdpi.com
Research has demonstrated the synthesis of complex scaffolds combining a naphthalen-2-ol core with various heterocyclic units, including 1,2,3-triazoles. nih.gov In one-pot, three-component Betti reactions, naphthalen-2-ol can react with a heteroaryl aldehyde and an amine to yield complex derivatives. nih.gov This methodology allows for the introduction of diverse heteroaryl groups, including those containing a 1,2,3-triazole moiety, onto the naphthol scaffold. nih.gov For example, 2-phenyl-2H-1,2,3-triazole-4-carbaldehyde can be used as a component in this reaction to create a hybrid naphthol-triazole structure. nih.gov
Table 1: Examples of Synthesized Naphthol-Heterocycle Hybrid Scaffolds nih.gov
A "privileged scaffold" is a molecular framework that is capable of providing useful ligands for more than one type of receptor or binding site. The naphthalene skeleton within this compound is considered a privileged structural motif, especially in materials chemistry. Naphthalene derivatives are fundamental to the synthesis of aromatic compounds with tailored optical and electronic properties, finding use as intermediates in the production of dyes and pigments.
The planarity and potential for extensive π-conjugation make the naphthalene core a key component in organic electronic materials. Core-substituted naphthalene-diimides (cNDIs), for example, are versatile scaffolds for creating functional materials due to their redox activity and ability to form well-ordered π-stacked assemblies. researchgate.net The ability of the naphthalene rings to engage in π-π stacking is a critical feature for creating the ordered molecular assemblies necessary for the function of organic semiconductors.
Applications in Asymmetric Synthesis
Asymmetric synthesis focuses on the selective creation of one enantiomer of a chiral molecule. Chiral aminoalcohols are a critically important class of ligands for this purpose. The 2-naphthol (B1666908) moiety is frequently incorporated into privileged atropisomeric catalysts and ligands that have wide-ranging applications. thieme-connect.de
The this compound structure contains the essential features of a chiral ligand precursor. While the molecule itself is not chiral, it can be used to synthesize chiral ligands or can be resolved into its enantiomers if a chiral center is introduced. The amino and hydroxyl groups can coordinate to a metal center, creating a defined chiral environment that directs an incoming substrate to react in a specific orientation, leading to a high enantiomeric excess of the desired product.
Examples of highly successful chiral ligands built upon the 2-naphthol framework include:
1,1′-bi-2-naphthols (BINOLs): These are C2-symmetric diols that are workhorses in asymmetric catalysis. thieme-connect.de
2′-amino-1,1′-binaphthalen-2-ols (NOBINs): These compounds, which feature both amino and hydroxyl groups on a binaphthyl scaffold, are structurally related to this compound and are effective ligands for various asymmetric transformations. thieme-connect.de
1-(isoquinolin-1-yl)naphthalen-2-ols (QUINOLs): These atropisomeric ligands have also proven highly useful in chemo- and enantioselective arylations. thieme-connect.de
The effectiveness of these ligand classes underscores the value of the aminonaphthol scaffold in creating the necessary steric and electronic environment to control stereoselectivity in chemical reactions. thieme-connect.de
Structure Reactivity and Structure Function Relationship Studies Chemical Perspective
Influence of Naphthalene (B1677914) Substitution Pattern on Reactivity Profiles
The substitution pattern on the naphthalene ring system is a critical determinant of the reactivity of 6-(aminomethyl)naphthalen-2-ol. Naphthalene itself is more reactive than benzene (B151609) in electrophilic substitution and addition reactions. libretexts.org This heightened reactivity is attributed to the lower stabilization energy loss in the initial step of these reactions compared to benzene. libretexts.org
In naphthalene, the 1-position (alpha) is generally more reactive towards electrophilic substitution than the 2-position (beta). libretexts.org This preference is due to the greater stability of the carbocation intermediate formed during substitution at the 1-position, which can be stabilized by resonance structures that maintain a complete benzene ring. libretexts.org For this compound, the existing substituents at the 2 and 6 positions direct further reactions. The hydroxyl group at the 2-position and the aminomethyl group at the 6-position are both activating, electron-donating groups. msu.edu Their presence enhances the electron density of the naphthalene ring, making it more susceptible to electrophilic attack. The directing effects of these two groups are cooperative, reinforcing substitution at specific positions.
Correlation of Molecular Structure with Observed Chemical Transformations
The specific arrangement of functional groups in this compound allows for a variety of chemical transformations. The presence of both an amino and a hydroxyl group classifies it as an aminoalcohol, a class of compounds valued for their bifunctionality in organic synthesis.
The naphthalene core, activated by the electron-donating substituents, can readily participate in electrophilic aromatic substitution reactions. The hydroxyl group can be oxidized to form quinones, which are valuable chemical intermediates. The primary amine of the aminomethyl group can undergo reactions typical for its class, such as N-alkylation, N-acylation, and formation of Schiff bases. The proximity and nature of the functional groups can also lead to more complex reactions, such as the formation of heterocyclic systems. For instance, reactions of 2-naphthol (B1666908) with secondary amines and formaldehyde (B43269) can lead to the formation of Mannich bases and subsequently naphtho[2,1-b]pyrans through a quinone methide intermediate. researchgate.net
Interactive Table: Potential Chemical Transformations of this compound
| Functional Group | Type of Reaction | Potential Products |
|---|---|---|
| Naphthalene Ring | Electrophilic Aromatic Substitution | Halogenated, nitrated, or sulfonated derivatives |
| Hydroxyl Group | Oxidation | Naphthoquinones |
| Hydroxyl Group | Etherification | Alkoxy or aryloxy derivatives |
| Aminomethyl Group | N-Acylation | Amides |
| Aminomethyl Group | N-Alkylation | Secondary or tertiary amines |
| Aminomethyl Group | Reaction with Carbonyls | Imines (Schiff bases) |
| Both Groups | Coordination | Metal complexes |
Impact of Functional Groups (Aminomethyl, Hydroxyl) on Chemical Properties and Interactions
The aminomethyl and hydroxyl groups significantly influence the chemical properties and intermolecular interactions of this compound. Both groups are capable of participating in hydrogen bonding, which affects the molecule's solubility and physical properties. The hydroxyl group imparts acidic properties, while the aminomethyl group provides basicity, making the compound amphoteric.
The amino group, in particular, is a strong activating group that directs electrophilic substitution to the ortho and para positions relative to itself. msu.edu Similarly, the hydroxyl group is also a strongly activating, ortho-para directing group. msu.edu Their combined influence makes the naphthalene ring highly nucleophilic. The presence of these polar functional groups also allows the molecule to coordinate with metal ions, suggesting potential applications in coordination chemistry and catalysis. The ability of aminoalcohols to act as ligands is well-documented. researchgate.net
Comparative Chemical Analysis with Analogous Naphthol Derivatives
The reactivity of this compound can be better understood by comparing it with other naphthol derivatives.
2-Naphthol: As the parent compound, 2-naphthol is less reactive than this compound due to the absence of the activating aminomethyl group. wikipedia.org Electrophilic attack on 2-naphthol typically occurs at the 1-position. wikipedia.org It undergoes reactions like the Bucherer reaction to form 2-aminonaphthalene and can be oxidatively coupled to form BINOL. wikipedia.org
6-Amino-2-naphthalenol (B1267692): This compound is a close analog, differing only by the absence of the methylene (B1212753) spacer in the aminomethyl group. nih.gov The direct attachment of the amino group to the naphthalene ring at the 6-position results in a different electronic distribution compared to this compound. The lone pair of the amino group in 6-amino-2-naphthalenol can directly participate in resonance with the aromatic system, which may lead to different reactivity patterns.
1-(((6-substitutedbenzo[d]thiazol-2-yl)amino)(heteroaryl)methyl)naphthalen-2-ol Derivatives: These more complex structures, synthesized via the Betti reaction, showcase the utility of 2-naphthol as a scaffold. nih.gov The reactivity at the 1-position of 2-naphthol is exploited in this multicomponent reaction. nih.gov This highlights a key reactive site that is also present and potentially more activated in this compound.
The introduction of the aminomethyl group at the 6-position of 2-naphthol significantly modifies its chemical personality, enhancing its reactivity and providing an additional site for chemical modification.
Interactive Table: Comparison of Naphthol Derivatives
| Compound | Key Structural Difference from this compound | Impact on Reactivity |
|---|---|---|
| 2-Naphthol | Lacks the aminomethyl group | Less activated aromatic ring; primary reactive site is the 1-position. wikipedia.org |
| 6-Amino-2-naphthalenol | Amino group is directly attached to the ring (no methylene spacer) | Direct resonance of the amino group with the ring system, potentially altering directing effects and basicity. nih.gov |
| Betti reaction products | Large substituents at the 1-position | Demonstrates the high reactivity of the 1-position of the 2-naphthol system for C-C bond formation. nih.gov |
Future Directions in 6 Aminomethyl Naphthalen 2 Ol Research
Exploration of Novel and Sustainable Synthetic Pathways
The synthesis of aminonaphthols has traditionally been achieved through methods like the Betti reaction, a variant of the Mannich reaction. However, future research must prioritize the development of more sustainable and efficient synthetic routes to 6-(Aminomethyl)naphthalen-2-ol. The focus is shifting from conventional methods towards greener alternatives that offer higher yields, reduced reaction times, and minimized environmental impact. ijcmas.comarabjchem.org
Key future research avenues include:
Advanced Catalytic Systems: The exploration of novel catalysts is paramount. While various catalysts have been used for related aminoalkyl naphthols, their application to the specific synthesis of the 6-substituted isomer needs investigation. mdpi.com Future work should focus on heterogeneous catalysts, such as magnetic nanoparticles or nano-graphene oxide, which offer ease of separation and high reusability. mdpi.comajgreenchem.com Biodegradable and cost-effective catalysts, like tannic acid or deep eutectic solvents, also present a promising green alternative. orientjchem.orgrsc.org
Energy-Efficient Methodologies: The adoption of energy-efficient techniques like microwave irradiation and "Grindstone Chemistry" (solvent-free mechanical grinding) should be systematically explored. ijcmas.comorientjchem.org These methods have shown success in producing related compounds, often leading to significantly shorter reaction times and higher yields compared to conventional heating. ijcmas.com
| Synthesis Strategy | Potential Catalyst/Method | Key Advantages |
| Heterogeneous Catalysis | Magnetic Nanoparticle Supported Acidic Ionic Liquid mdpi.com | Easy separation with a magnet, high reusability, solvent-free conditions. |
| Biocatalysis | Immobilized Enzymes | High selectivity, mild reaction conditions, environmentally benign. |
| Green Chemistry | Tannic Acid arabjchem.orgorientjchem.org | Biodegradable, cheap, efficient, solvent-free conditions. |
| Mechanochemistry | Grindstone Chemistry ijcmas.com | Solvent-free, energy-efficient, rapid reaction times. |
| Flow Chemistry | Continuous Flow Reactors | Enhanced process control, scalability, improved safety. nih.gov |
Advancement in Spectroscopic and Computational Methodologies for Characterization
A thorough understanding of the structural, electronic, and conformational properties of this compound is crucial for its rational application. Future research should employ a synergistic approach, combining advanced analytical techniques with sophisticated computational modeling.
Advanced Spectroscopic Analysis: While standard techniques like NMR and IR are fundamental, advanced methods are needed for a deeper understanding. High-resolution, two-dimensional NMR spectroscopy (COSY, HSQC, HMBC) can be used to unambiguously assign all proton and carbon signals and to study intramolecular interactions, such as the hydrogen bonding between the hydroxyl and amino groups. Furthermore, techniques like gas-phase electronic absorption spectroscopy could be employed to investigate the compound's rotational isomers. capes.gov.br
Computational Chemistry and DFT Studies: Density Functional Theory (DFT) will be a powerful tool for future investigations. nih.gov DFT calculations can provide deep insights into the molecule's electronic structure, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are critical for predicting its reactivity and photophysical properties. nih.gov Computational studies can also be used to model the vibrational (IR) spectra, predict NMR chemical shifts, and analyze non-covalent interactions that govern its conformational preferences. rsc.orgresearchgate.net This predictive power can guide experimental design and help interpret complex spectroscopic data. nih.gov
| Methodology | Research Focus | Expected Outcome |
| Advanced NMR | Conformational analysis in solution | Determination of stable rotamers and intramolecular hydrogen bonding patterns. |
| Chiral Chromatography | Enantiomeric separation and analysis | Development of methods to resolve and quantify enantiomers if chiral derivatives are synthesized. |
| DFT Calculations | Electronic structure and reactivity | Prediction of HOMO-LUMO gap, electrostatic potential maps, and sites of electrophilic/nucleophilic attack. dntb.gov.ua |
| Time-Dependent DFT (TD-DFT) | Photophysical properties | Calculation of electronic absorption and emission spectra to guide applications in photoactive materials. nih.gov |
Design and Development of Next-Generation Functional Materials
The bifunctional nature of this compound makes it an excellent building block for a new generation of advanced functional materials. Its rigid aromatic core can impart thermal stability and desirable photophysical properties, while the reactive amino and hydroxyl groups provide handles for polymerization and derivatization.
Future research in this area should concentrate on:
Novel Polymers: The compound can serve as a unique monomer for synthesizing high-performance polymers. For instance, it could be used to create novel polybenzoxazines, a class of thermosetting resins known for their excellent thermal stability and mechanical properties. The specific substitution pattern of this compound could lead to polymers with tailored properties.
Coordination Polymers and MOFs: The aminomethyl and hydroxyl groups are excellent coordinating sites for metal ions. nih.gov This makes this compound an ideal organic ligand for the construction of coordination polymers and metal-organic frameworks (MOFs). rsc.org These materials could be designed to exhibit properties like porosity for gas storage, catalytic activity, or luminescence for sensing applications.
Photoactive and Electroactive Materials: The naphthalene (B1677914) core is inherently fluorescent. By chemically modifying the amino or hydroxyl groups, it is possible to tune the electronic properties of the molecule. This could lead to the development of new organic light-emitting diode (OLED) materials, fluorescent sensors, or components for organic solar cells.
Interdisciplinary Research Avenues within Core Chemical Sciences
The unique structure of this compound positions it at the intersection of several core chemical disciplines, opening up exciting avenues for interdisciplinary research.
Organocatalysis: Chiral derivatives of aminonaphthols have been used as ligands in asymmetric catalysis. mdpi.com Future work could involve the synthesis of chiral versions of this compound and their application as organocatalysts for stereoselective organic transformations.
Supramolecular Chemistry: The ability of the molecule to participate in hydrogen bonding makes it a candidate for designing self-assembling supramolecular structures. nih.gov Research could explore the formation of gels, liquid crystals, or host-guest complexes, potentially with macrocycles like cyclodextrins, leading to new materials for controlled release or molecular recognition. nih.gov
Coordination and Bioinorganic Chemistry: The compound's potential as a multidentate ligand for various transition metals warrants further investigation. nih.govutq.edu.iq The resulting metal complexes could be studied for their magnetic properties, redox activity, or their ability to mimic the active sites of metalloenzymes, bridging the gap between materials science and bioinorganic chemistry.
Q & A
Q. Key Optimization Factors :
- Temperature control (60–80°C) minimizes side reactions.
- Use of anhydrous solvents and nitrogen atmospheres improves stability.
- Column chromatography (silica gel, eluent: ethyl acetate/hexane) is recommended for purification .
Q. Table 1: Synthetic Routes for Naphthalenol Derivatives
| Method | Reagents/Conditions | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|
| Methylation of 2-naphthol | CH₃I, K₂CO₃, acetone, 70°C | 75–85 | >95 | |
| Reductive amination | H₂/Pd-C, EtOH, 25°C | 60–70 | 90–95 |
Basic: How can spectroscopic techniques confirm the structure and purity of this compound?
Methodological Answer:
- NMR Spectroscopy :
- ¹H NMR : Peaks for aromatic protons (δ 6.8–7.5 ppm), aminomethyl (–CH₂NH₂, δ 2.8–3.2 ppm), and hydroxyl (–OH, δ 5.0–5.5 ppm, exchangeable).
- ¹³C NMR : Signals for quaternary carbons (δ 120–140 ppm) and aminomethyl carbon (δ 40–45 ppm) .
- IR Spectroscopy : Stretching vibrations for –OH (3200–3600 cm⁻¹) and –NH₂ (3300–3500 cm⁻¹) .
- Mass Spectrometry (MS) : Molecular ion peak [M+H]⁺ at m/z 174.1 (calculated for C₁₁H₁₁NO). High-resolution MS confirms the molecular formula .
Validation : Compare spectral data with computed DFT-generated spectra (B3LYP/6-31G* basis set) for accuracy .
Advanced: What computational approaches predict the electronic properties and reactivity of this compound?
Methodological Answer:
Q. Table 2: DFT Parameters for Electronic Analysis
| Parameter | Value/Model | Reference |
|---|---|---|
| Functional | B3LYP | |
| Basis Set | 6-311++G(d,p) | |
| Solvent Model | PCM (Water) |
Advanced: How can researchers resolve contradictions in reported biological activities of this compound derivatives?
Methodological Answer:
Contradictions often arise from assay variability or substituent effects. Strategies include:
- Standardized Assays : Use identical cell lines (e.g., MCF-7 for breast cancer) and protocols across studies .
- Structure-Activity Relationship (SAR) Analysis : Systematically vary substituents (e.g., halogenation at position 6) and measure IC₅₀ values. For example, bromo derivatives show enhanced cytotoxicity due to increased lipophilicity .
- Metabolic Stability Tests : Evaluate hepatic microsome stability to identify derivatives with improved pharmacokinetics .
Case Study : In 2-(furan-2-yl)naphthalen-1-ol derivatives, selectivity for breast cancer cells improved with electron-withdrawing groups .
Basic: What are the key challenges in purifying this compound?
Methodological Answer:
- Oxidation Sensitivity : The hydroxyl and aminomethyl groups are prone to oxidation. Use inert atmospheres and antioxidants (e.g., BHT) during purification .
- Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) achieves >98% purity.
- Crystallization : Recrystallize from ethanol/water mixtures to remove polar impurities .
Advanced: What strategies enhance selectivity of this compound derivatives for target proteins?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to predict binding affinities for targets (e.g., estrogen receptors). Optimize substituents to fit hydrophobic pockets .
- Bioisosteric Replacement : Replace the hydroxyl group with bioisosteres (e.g., –SH or –CF₃) to modulate binding .
- Dynamic Pharmacophore Modeling : Identify critical interactions (e.g., hydrogen bonds with His524 in kinase targets) .
Basic: What safety protocols are essential for handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE) : Gloves, lab coats, and goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols (acute toxicity: H302, H332) .
- Waste Disposal : Neutralize with dilute HCl before disposal in designated chemical waste containers .
Advanced: How does stereochemistry influence the bioactivity of this compound analogs?
Methodological Answer:
- Enantiomer-Specific Activity : (R)-enantiomers may show higher receptor affinity due to complementary chirality. Resolve racemic mixtures via chiral HPLC (Chiralpak AD-H column) .
- Crystal Structure Analysis : X-ray diffraction (e.g., CCDC 821630) reveals how stereochemistry affects hydrogen-bonding networks in the solid state .
Case Study : In 1-amino-tetrahydronaphthalen-2-ol derivatives, the (1S,2S)-enantiomer exhibited 10-fold higher antimicrobial activity than the (1R,2R)-form .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
